

# Improving low drug conjugation efficiency with tubulysin payloads

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Compound of Interest

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# Technical Support Center: Optimizing Tubulysin ADC Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low drug conjugation efficiency of tubulysin payloads in antibody-drug conjugates (ADCs).

### **Frequently Asked Questions (FAQs)**

Q1: What are the primary reasons for low drug-to-antibody ratio (DAR) with tubulysin payloads?

A1: Low DAR in tubulysin ADCs can stem from several factors:

- Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds on the
  antibody results in fewer available thiol groups for conjugation.[1][2] The four interchain
  disulfide bonds of a human IgG1 antibody can be reduced to yield eight reactive thiol groups.
  [1][2]
- Suboptimal Conjugation Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the maleimide-thiol conjugation reaction. The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[3]





- Instability of the Maleimide Group: The maleimide group on the linker-payload can undergo hydrolysis, rendering it inactive for conjugation. This hydrolysis is more rapid at higher pH values.[4][5]
- Poor Solubility of Tubulysin Payload: Tubulysin payloads are often highly hydrophobic, which
  can lead to aggregation and precipitation during the conjugation reaction, reducing the
  amount of payload available to conjugate to the antibody.[6][7][8]
- Steric Hindrance: The complex structure of both the antibody and the tubulysin payload can create steric hindrance, preventing efficient conjugation at certain sites.

Q2: Why is my ADC aggregating during or after the conjugation reaction?

A2: ADC aggregation is a common issue, particularly with hydrophobic payloads like tubulysins. [6][7][8] Key causes include:

- Increased Hydrophobicity: The conjugation of hydrophobic tubulysin payloads to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[6][7]
- Unfavorable Buffer Conditions: The use of buffers that do not sufficiently stabilize the ADC can lead to aggregation. This can include suboptimal pH or low salt concentrations.
- Presence of Organic Solvents: While organic co-solvents are often necessary to dissolve the hydrophobic payload, they can also disrupt the antibody's structure and induce aggregation.
   [6][7]
- High Protein Concentration: Higher concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation.

Q3: How can I accurately determine the drug-to-antibody ratio (DAR) of my tubulysin ADC?

A3: Several analytical techniques can be used to determine the DAR of an ADC. Hydrophobic Interaction Chromatography (HIC) is the most widely used method for this purpose.[9][10][11] [12][13]



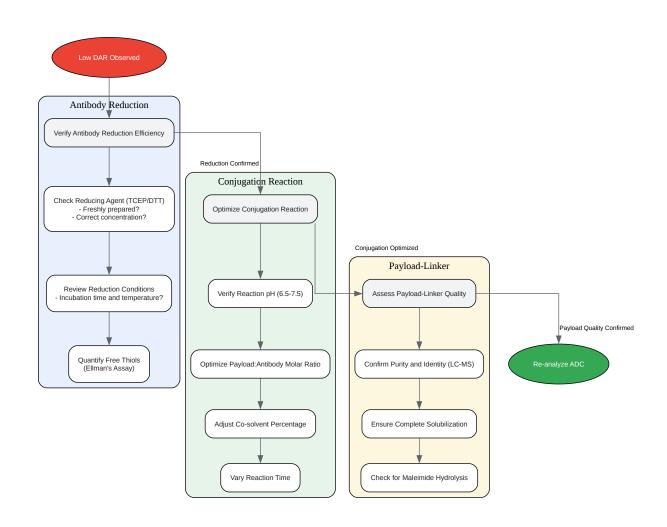
- Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of payloads (e.g., DAR 0, 2, 4, 6, 8). The average DAR is then calculated from the relative peak areas of each species.[11][12]
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.[14]
- Mass Spectrometry (MS): Intact mass analysis of the ADC by MS can provide information on the distribution of different DAR species and allow for an average DAR calculation.[15][16]

## Troubleshooting Guides Problem 1: Low Drug-to-Antibody Ratio (DAR)

This guide will help you troubleshoot and improve a lower-than-expected DAR in your tubulysin ADC conjugation.

Troubleshooting Workflow for Low DAR





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Caption: Troubleshooting workflow for low DAR.

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Potential Cause	Troubleshooting Step	Expected Outcome	
Incomplete Antibody Reduction	1. Verify Reducing Agent: Ensure TCEP or DTT solutions are freshly prepared and at the correct concentration.[1][17] 2. Optimize Reduction Conditions: Vary the concentration of the reducing agent, incubation time, and temperature. For DTT, a 10-100x molar excess is often used for 20-30 minutes at room temperature. 3. Quantify Free Thiols: Use Ellman's assay to determine the number of free thiol groups per antibody after reduction. An IgG1 should yield approximately 8 thiols per molecule upon complete interchain disulfide reduction. [1]	An increase in the number of free thiols per antibody, indicating more efficient reduction.	
Suboptimal Conjugation Conditions	1. Check pH: Ensure the conjugation buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reactivity.[3] 2. Optimize Molar Ratio: Experiment with different molar ratios of the tubulysin-linker to the antibody. A 2:1 to 5:1 maleimide to thiol molar ratio is a good starting point.[4][18] 3. Adjust Cosolvent: If the payload has poor aqueous solubility, titrate the amount of organic co-	An increase in the average DAR as determined by HIC or other analytical methods.	



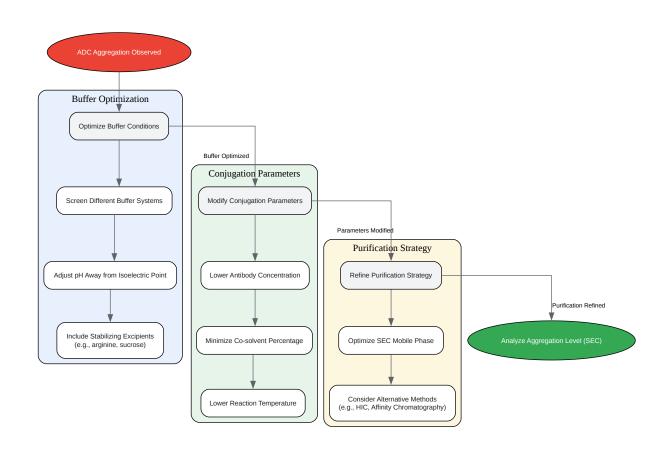
	solvent (e.g., DMSO, DMA) to improve solubility without denaturing the antibody.	
Inactive Payload-Linker	1. Confirm Purity: Analyze the tubulysin-linker by LC-MS to confirm its identity and purity.  2. Check for Hydrolysis: If the payload-linker has been stored in solution, check for maleimide ring hydrolysis, which can be accelerated at higher pH.[4] Store maleimidefunctionalized payloads in an anhydrous solvent like DMSO.	Confirmation of the payload- linker's integrity and reactivity.

## **Problem 2: ADC Aggregation**

This guide provides steps to mitigate ADC aggregation during and after conjugation.

Troubleshooting Workflow for ADC Aggregation





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Caption: Troubleshooting workflow for ADC aggregation.

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Potential Cause	Troubleshooting Step	Expected Outcome
Increased Hydrophobicity	1. Optimize Buffer: Screen different buffer systems and pH values to find conditions that maximize ADC solubility. Avoid pH values near the antibody's isoelectric point.[6] 2. Use Stabilizing Excipients: Include additives like arginine, sucrose, or polysorbates in the conjugation and storage buffers to reduce aggregation. 3. Lower Protein Concentration: Perform the conjugation reaction at a lower antibody concentration to decrease the probability of intermolecular interactions.[7]	A decrease in the percentage of aggregates as measured by Size Exclusion Chromatography (SEC).
Presence of Organic Solvents	<ol> <li>Minimize Co-solvent: Use the minimum amount of organic co-solvent necessary to dissolve the tubulysin-linker.</li> <li>Stepwise Addition: Add the payload-linker solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.</li> </ol>	Reduced aggregation during the conjugation reaction.
Inefficient Purification	1. Optimize SEC: Ensure the mobile phase for SEC purification is optimized for the ADC. This may involve adjusting the salt concentration or adding a small percentage of an organic modifier.[19] 2. Rapid Removal of	Improved purity of the monomeric ADC fraction and reduced aggregate content in the final product.



Unconjugated Payload: Efficiently remove the excess, highly hydrophobic payloadlinker after the reaction, as it can contribute to aggregation.

## Experimental Protocols Protocol 1: Antibody Reduction with TCEP

This protocol describes the partial reduction of antibody interchain disulfide bonds using TCEP.

- Prepare the Antibody: Dialyze the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4 with 5 mM EDTA). Adjust the antibody concentration to 10-15 mg/mL.[20]
- Prepare TCEP Stock Solution: Prepare a fresh 5 mM stock solution of TCEP in water.
- Reduction Reaction: Add 1.9-2.1 molar equivalents of the TCEP stock solution to the antibody solution.[20]
- Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[20]
- Cooling: After incubation, cool the reaction mixture to room temperature. The reduced antibody is now ready for conjugation.

#### **Protocol 2: Tubulysin-Maleimide Conjugation**

This protocol details the conjugation of a maleimide-functionalized tubulysin payload to the reduced antibody.

- Prepare Payload-Linker Solution: Dissolve the tubulysin-maleimide linker in an appropriate organic solvent (e.g., DMA or DMSO) to create a 10 mM stock solution.[20]
- Conjugation Reaction Setup: To the reduced antibody solution, add DMA, PBS, and the payload-linker stock solution such that the final antibody concentration is 10 mg/mL, the final organic solvent concentration is 10% (v/v), and the final payload-linker concentration is approximately 7 molar equivalents relative to the antibody.[20]



- Incubation: Allow the reaction to proceed at room temperature for 1-1.5 hours with gentle agitation.[20]
- Quenching (Optional): The reaction can be quenched by adding an excess of a thiolcontaining reagent like N-acetylcysteine.
- Purification: Proceed immediately to purification to remove excess payload-linker and other reaction components.

## Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the purification of the ADC to isolate the monomeric fraction.

- Column Equilibration: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol).[19]
- Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated SEC column.
- Elution: Elute the ADC using the same mobile phase at a constant flow rate (e.g., 0.35 mL/min).[19]
- Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
- Analysis and Pooling: Analyze the collected fractions for purity and DAR. Pool the fractions containing the desired monomeric ADC.
- Buffer Exchange and Concentration: If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the purified ADC.

#### **Data Presentation**

Table 1: Effect of pH on Maleimide-Thiol Conjugation Efficiency



рН	Relative Conjugation Efficiency (%)	Notes	
5.5	40	Slower reaction rate due to a lower concentration of the reactive thiolate anion.	
6.5	85	Good balance of reaction rate and maleimide stability.[3]	
7.0	95	Optimal pH for maleimide-thiol conjugation.[4]	
7.5	90	High reaction rate, but increased risk of maleimide hydrolysis.[3]	
8.5	60	Significant maleimide hydrolysis and potential for side reactions with amine groups.[4]	

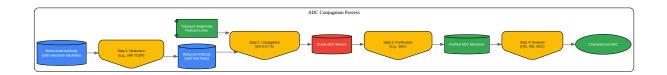
Table 2: Comparison of Reducing Agents for Antibody Disulfide Bond Reduction



Reducing Agent	Typical Molar Excess	Reaction Time	Reaction Temperature (°C)	Advantages	Disadvantag es
TCEP	2-5x	1-2 hours	25-37	Specific for disulfide bonds; does not need to be removed before conjugation.  [17]	Can be more expensive.
DTT	10-100x	20-30 minutes	25-37	Inexpensive and effective.	Must be removed before conjugation as it will react with the maleimide.

### **Visualizations**

Diagram 1: Cysteine-Based ADC Conjugation Workflow

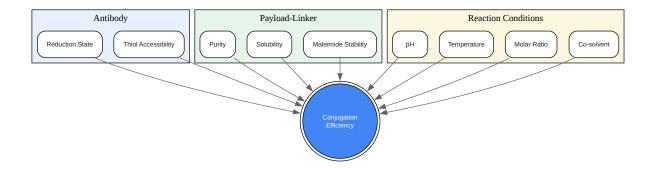




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Caption: A typical workflow for cysteine-based ADC conjugation.

Diagram 2: Factors Influencing Tubulysin Conjugation Efficiency



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Caption: Key factors that influence conjugation efficiency.

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